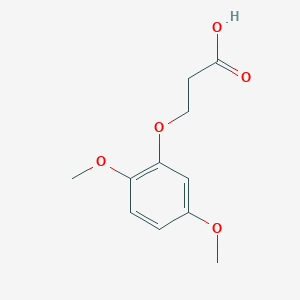

Ethyl 2-methyl-4-oxocyclohexanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

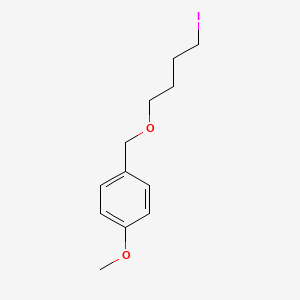

Ethyl 2-methyl-4-oxocyclohexanecarboxylate, also known as Hagemann’s ester, is an organic compound that was first prepared and described in 1893 by German chemist Carl Hagemann . It is used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids .

Synthesis Analysis

There are several approaches to synthesize Hagemann’s ester. In Hagemann’s approach, methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane. This precursor is treated with base to induce cyclization. Finally, heat is applied to generate Hagemann’s ester . Other approaches include Knoevenagel’s, Newman and Lloyd’s, and Mannich and Forneau’s approaches .Molecular Structure Analysis

The molecular formula of Ethyl 2-methyl-4-oxocyclohexanecarboxylate is C10H14O3 . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Hagemann’s ester has been used as a key building block in many syntheses . For example, it can react with 4-methyl-aniline to get 2-oxo-cyclohexanecarboxylic acid p-toluidide .Physical And Chemical Properties Analysis

Ethyl 2-methyl-4-oxocyclohexanecarboxylate is a colorless liquid with a slightly fruity aroma. It is soluble in most organic solvents and insoluble in water. This ester is thermally stable, having a high decomposition temperature . It has a density of 1.078 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis of Natural Products

Hagemann’s ester is used in organic chemistry as a reagent in the synthesis of many natural products . This includes sterols, trisporic acids, and terpenoids .

Preparation of Dopamine Agonists

Ethyl 4-oxocyclohexanecarboxylate, a derivative of Hagemann’s ester, has been employed in the preparation of dopamine agonists . Dopamine agonists are important in the treatment of Parkinson’s disease and other neurological disorders.

Synthesis of Tetracyclic Diterpenes

This compound is also used in the synthesis of the skeleton of tetracyclic diterpenes . Tetracyclic diterpenes are a class of organic compounds that have potential therapeutic applications, including anti-inflammatory and anticancer activities.

Production of Other Chemicals

Ethyl 2-oxocyclohexanecarboxylate is used to produce other chemicals . For example, it can react with 4-methyl-aniline to get 2-oxo-cyclohexanecarboxylic acid p-toluidide .

Biochemical Research

Ethyl 2-oxocyclohexanecarboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis of Substituted Tetrahydrobenzofuran Derivatives

Methyl 2-oxocyclohexanecarboxylate, another derivative of Hagemann’s ester, has been used in the synthesis of substituted tetrahydrobenzofuran derivatives . These derivatives have potential applications in medicinal chemistry due to their wide range of biological activities.

Safety and Hazards

Orientations Futures

Ethyl 2-methyl-4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . The convergent synthesis of 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 .

Relevant Papers The relevant papers retrieved include “Bioorganic & Medicinal Chemistry Letters, 3, 639-639 (1993)” and "Tetrahedron Letters, 35, 417-417 (1994)" . These papers could provide more detailed information about the compound and its applications.

Mécanisme D'action

Target of Action

Ethyl 2-methyl-4-oxocyclohexanecarboxylate, also known as Hagemann’s ester, is an organic compound used in organic chemistry as a reagent in the synthesis of many natural products . The primary targets of this compound are sterols, trisporic acids, and terpenoids . These targets play crucial roles in various biological processes, including cell membrane structure (sterols), fungal communication (trisporic acids), and a wide range of biological activities (terpenoids).

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can react with 4-methyl-aniline to produce 2-oxo-cyclohexanecarboxylic acid p-toluidide . The exact mode of action depends on the specific synthesis process and the target molecule.

Biochemical Pathways

The compound affects various biochemical pathways depending on the target. For example, it plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . The synthesis involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 .

Pharmacokinetics

Its physical properties such as density (1078 g/mL at 25 °C) and boiling point (268 to 272 °C) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific target and synthesis process. For instance, in the synthesis of neuropeptide Y antagonist 1, the compound contributes to the formation of a key intermediate . This intermediate is crucial for the antagonist’s ability to inhibit neuropeptide Y, potentially helping to control obesity.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, its solubility in organic solvents, thermal stability, electrical insulation properties, and chemical resistance make it suitable for various synthesis processes . .

Propriétés

IUPAC Name |

ethyl 2-methyl-4-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWSLDVKSOZIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)CC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2999452.png)

![N-(4-fluorobenzyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2999455.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2999456.png)

![N-(5-Methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2999459.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide](/img/structure/B2999460.png)

![Methyl 2-[(N,3-dicyano-4-fluoroanilino)methyl]furan-3-carboxylate](/img/structure/B2999461.png)

![N-[(3,3-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2999463.png)

![3-(3-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2999464.png)

![(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999465.png)